molecular formula C10H15N3O3S B1378694 tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate CAS No. 1461707-68-5

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate

Cat. No. B1378694
M. Wt: 257.31 g/mol
InChI Key: ZBVMUCKJVUECKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of “tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate” is C10H15N3O3S. The molecular weight is 257.31 g/mol.


Chemical Reactions Analysis

The Boc group in compounds like tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Synthesis and Structural Analysis

  • Carbamate derivatives exhibit significant interest in crystallography and molecular structure analysis. For instance, the study of two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular assembly and pseudo symmetry in crystal structures (Das et al., 2016). These insights are crucial for designing molecules with specific packing properties in solid-state materials.

Application in Organic Light Emitting Diodes (OLEDs)

  • Research on donor-acceptor-donor compounds containing carbazole donors and acceptors of varying strength has led to the development of luminescent organic materials. A particular compound with tert-butyl groups introduced to the carbazole ring showed high photoluminescence quantum yield and was identified as a promising candidate for application in OLEDs (Rybakiewicz et al., 2020). This research contributes to the advancement of materials science, specifically in the fabrication of high-efficiency lighting and display technologies.

Excited-State Intramolecular Proton Transfer (ESIPT)

  • The reversible type of excited-state intramolecular proton transfer (ESIPT) in molecules based on the thiazolo[5,4-d]thiazole moiety, and its application in white organic light emitting diodes (WOLEDs), showcases the potential of these molecules in tuning emission from blue to yellow via white-light luminescence (Zhang et al., 2016). This research highlights the importance of molecular design in achieving desired luminescent properties for applications in lighting and display technologies.

Antimicrobial Activity

  • Tert-butyl carbazate derivatives have been studied for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents. The synthesis and evaluation of various derivatives underscore the relationship between chemical structure and biological activity (Ghoneim & Mohamed, 2013). This research is pivotal for the pharmaceutical industry in identifying novel compounds with antimicrobial properties.

properties

IUPAC Name

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-5-6(7(11)14)17-8(12-5)13-9(15)16-10(2,3)4/h1-4H3,(H2,11,14)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVMUCKJVUECKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
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tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
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tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
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tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate

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